N1-(3-chloro-4-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O2 and its molecular weight is 428.96. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists have been explored for their potential in treating emesis and depression due to their ability to block the action of the neurokinin-1 receptor, which plays a role in nausea and emotional responses. Compounds with modifications in the quinoline structure have shown promise in preclinical tests for these applications (Harrison et al., 2001).
Orexin Receptor Antagonists
Orexin receptors, particularly OX1R and OX2R, are involved in the regulation of wakefulness and sleep. Antagonists targeting these receptors have been researched for their potential to treat sleep disorders. For instance, selective OX2R antagonism has been demonstrated to initiate and prolong sleep by potentially deactivating the histaminergic system, with implications for the treatment of insomnia (Dugovic et al., 2009).
T-Type Ca2+ Channel Blockers
T-Type calcium channels are involved in various cellular processes, including muscle contraction, hormone secretion, and neuronal firing. Blockers of these channels have been investigated for their anticancer potential. For instance, KYS05090, a selective T-type Ca2+ channel blocker, has shown efficacy in inducing autophagy and apoptosis in lung cancer cells through mechanisms involving reactive oxygen species (ROS) generation and reduced glucose uptake (Rim et al., 2014).
Synthesis and Biological Activity of Quinoline Derivatives
Quinoline derivatives have been synthesized and evaluated for various biological activities, including antihypoxic, anticancer, and enzyme inhibition properties. Modifications in the quinoline structure have led to the development of compounds with potent activity in preclinical models, highlighting the versatility and therapeutic potential of quinoline-based molecules (Ukrainets et al., 2014).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-15-7-9-18(13-19(15)24)26-23(30)22(29)25-14-21(27(2)3)17-8-10-20-16(12-17)6-5-11-28(20)4/h7-10,12-13,21H,5-6,11,14H2,1-4H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYZXMAWLTTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.